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Compound of Interest

Compound Name: 2-Propenal, 2,3-diethoxy-

CAS No.: 14316-70-2

Cat. No.: B3240278

Get Quote

Core Directive: The "Push-Pull" Architecture
2,3-Diethoxyacrolein (CAS: 14316-70-2) represents a critical class of

-functionalized enals known as "push-pull" alkenes. Structurally, it features an electron-
withdrawing formyl group at C1 (pull) and two electron-donating ethoxy groups at C2 and C3
(push). This electronic arrangement creates a highly polarized system, making the C3 position
susceptible to nucleophilic attack while activating the C1 carbonyl for condensation.

In drug development, this molecule serves as a masked equivalent of triose reductone (2-

hydroxymalondialdehyde), enabling the regioselective synthesis of 5-alkoxypyrimidines and

pyrazoles—scaffolds ubiquitous in antiviral and antimetabolite therapeutics.
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Property Specification

IUPAC Name 2,3-Diethoxyprop-2-enal

Common Name
2,3-Diethoxyacrolein; Triose reductone diethyl

ether

CAS Number 14316-70-2

Molecular Formula

Molecular Weight 144.17 g/mol

SMILES CCOC=C(OCC)C=O

Appearance Colorless to pale yellow liquid

Boiling Point ~85–90 °C at 15 mmHg (predicted)

Structural Analysis & Spectroscopic Signatures
Understanding the geometry of 2,3-diethoxyacrolein is vital for predicting its reactivity. The

molecule exists primarily in the (Z)-configuration due to the minimization of steric repulsion

between the ethoxy groups and the formyl oxygen, although E/Z isomerization can occur under

irradiation or acid catalysis.

NMR Characterization Strategy
To validate the structure during synthesis, researchers should monitor specific resonance shifts

that distinguish the product from its acetal precursors.
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Nucleus Position

Chemical Shift
(

, ppm)

Multiplicity Assignment

C1-H 9.1 – 9.3 Singlet (s)
Aldehyde proton

(Deshielded)

C3-H 7.0 – 7.2 Singlet (s)
Vinyl proton (

-position)

-OCH

-
4.0 – 4.3 Quartet (q)

Ethoxy

methylene

protons

C1 ~185.0 - Carbonyl carbon

C3 ~160.0 - -Carbon (Enol

ether character)

C2 ~135.0 - -Carbon

Note: The high chemical shift of C3 confirms the strong electron donation from the ethoxy

group, establishing the "push" effect.

Synthesis Protocol: The Orthoester Route
The most robust synthesis of 2,3-diethoxyacrolein avoids unstable intermediates by utilizing

1,1,2,3,3-pentaethoxypropane as a stable precursor. This method leverages the reactivity of

triethyl orthoformate (TEOF).

Phase 1: Precursor Assembly (Acetal Formation)
Reaction: Condensation of ethoxyacetaldehyde diethyl acetal with triethyl orthoformate.

Reagents:

Ethoxyacetaldehyde diethyl acetal (1.0 eq)
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Triethyl orthoformate (TEOF) (1.2 eq)

Catalyst: Boron trifluoride etherate (

) (0.5 mol%)

Procedure:

Under

atmosphere, mix the acetal and TEOF.

Add

dropwise at 0 °C to prevent polymerization.

Stir at room temperature for 4–6 hours.

Mechanism: The Lewis acid activates TEOF, generating a diethoxymethyl cation which

attacks the enol ether form of the acetal.

Product: 1,1,2,3,3-Pentaethoxypropane.[1][2] Isolate via vacuum distillation.[3]

Phase 2: Elimination to 2,3-Diethoxyacrolein
Reaction: Acid-catalyzed elimination of ethanol.

Reagents:

1,1,2,3,3-Pentaethoxypropane[1][2]

Catalyst:

-Toluenesulfonic acid (pTSA) or Phosphoric acid (

)

Procedure:

Heat the precursor to 140–160 °C in a distillation apparatus.
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Critical Step: Apply weak vacuum (approx. 100–200 mmHg) to continuously remove

ethanol as it forms, driving the equilibrium forward.

Collect the fraction distilling at the boiling point of 2,3-diethoxyacrolein.

Purification: Redistill to remove traces of partially eliminated acetals.

Synthesis Logic Diagram

Ethoxyacetaldehyde
Diethyl Acetal

1,1,2,3,3-Pentaethoxypropane
(Stable Precursor)

BF3·OEt2
Condensation

Triethyl
Orthoformate

2,3-Diethoxyacrolein
(Target)

Heat/Acid
-2 EtOH

Ethanol
(Byproduct)

Click to download full resolution via product page

Figure 1: Stepwise synthesis from stable acetal precursors via the pentaethoxypropane

intermediate.

Reactivity & Applications in Drug Design
2,3-Diethoxyacrolein is a versatile

synthon. Its primary utility lies in the synthesis of 5-substituted heterocycles.

Mechanism of Pyrimidine Formation
When reacted with amidines (e.g., urea, guanidine, thiourea), 2,3-diethoxyacrolein undergoes a

[3+3] cyclocondensation.

Nucleophilic Attack 1: The amidine nitrogen attacks the aldehyde carbonyl (C1), forming a

Schiff base intermediate.

Nucleophilic Attack 2: The second nitrogen attacks the

-carbon (C3), displacing the ethoxy group via an addition-elimination mechanism.

Aromatization: Loss of water and ethanol yields the pyrimidine ring.
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Result: The ethoxy group at C2 (from the starting material) is retained, becoming a 5-ethoxy

substituent on the pyrimidine ring.

Application: This route is used to synthesize 5-ethoxypyrimidine-2,4-dione (5-ethoxyuracil) or

related antiviral analogues where the 5-position substituent modulates metabolic stability.

Heterocycle Synthesis Workflow
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Figure 2: Cyclocondensation pathway for the synthesis of 5-ethoxypyrimidines.

Safety & Handling
Reactivity: The molecule acts as both an aldehyde and an enol ether. It is sensitive to

moisture (hydrolysis to triose reductone) and should be stored under inert gas (
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or Ar) at low temperatures (4 °C).

Hazards: Likely causes skin and eye irritation. The synthesis involves volatile byproducts

(ethanol) and corrosive catalysts (

, acids).

Stability: Prone to polymerization if left in the presence of strong acids without solvent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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